

Early-Phase Clinical Development of Molidustat: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Molidustat

Cat. No.: B612033

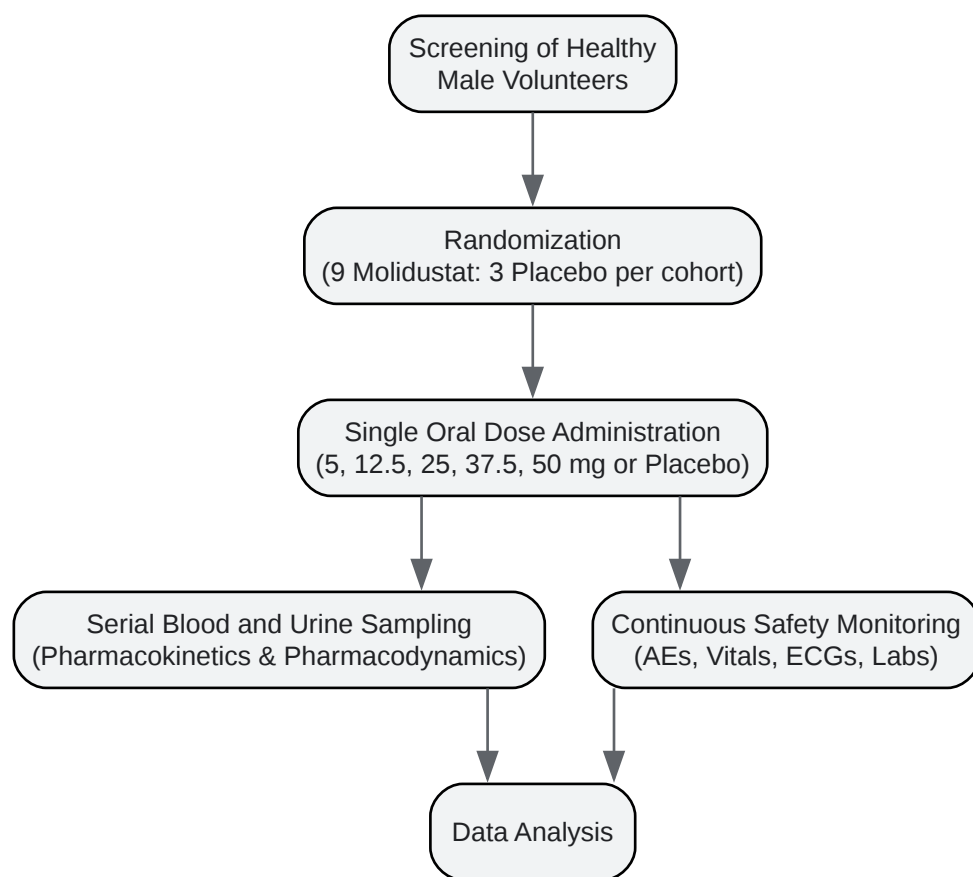
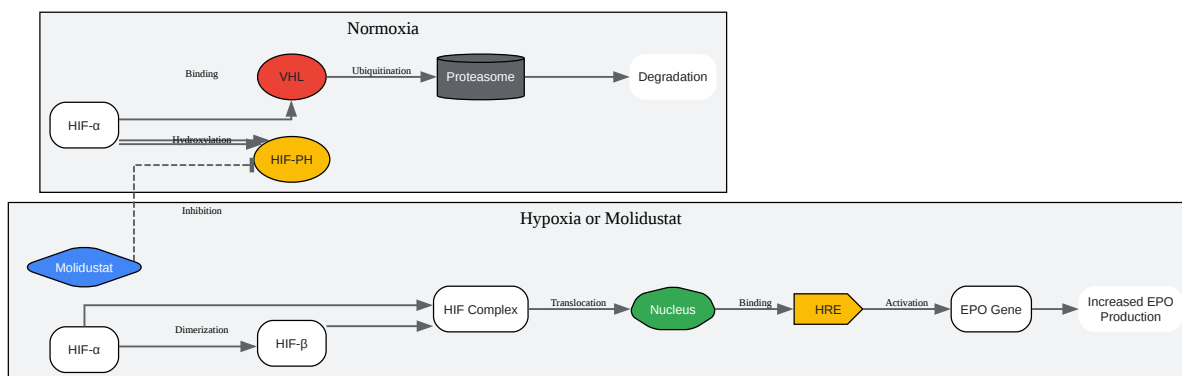
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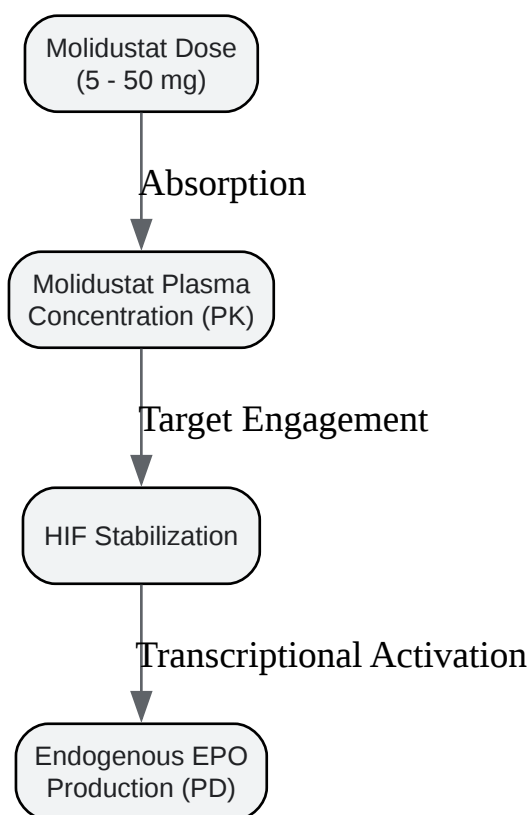
An In-depth Guide to the Initial Human Trials of a Novel HIF-PH Inhibitor

Molidustat (BAY 85-3934) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PH, **Molidustat** stabilizes HIF, a transcription factor that upregulates the expression of genes involved in erythropoiesis, most notably erythropoietin (EPO). This document provides a comprehensive technical guide to the early-phase clinical trials of **Molidustat** in healthy volunteers, summarizing key pharmacokinetic, pharmacodynamic, and safety data, and detailing the experimental protocols employed.

Mechanism of Action: The HIF Pathway

Molidustat's therapeutic effect is derived from its ability to mimic the body's response to hypoxia. Under normal oxygen conditions, HIF- α subunits are hydroxylated by HIF-PH enzymes, leading to their degradation. In hypoxic states, or with the administration of a HIF-PH inhibitor like **Molidustat**, this degradation is inhibited. The stabilized HIF- α translocates to the nucleus, dimerizes with HIF- β , and binds to hypoxia-response elements on target genes, including the gene for EPO. This leads to increased endogenous EPO production and subsequent stimulation of erythropoiesis.





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